4-Hydroxy-3-propionyl-2H-chromen-2-one 4-Hydroxy-3-propionyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 82843-16-1
VCID: VC13313377
InChI: InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3
SMILES: CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol

4-Hydroxy-3-propionyl-2H-chromen-2-one

CAS No.: 82843-16-1

Cat. No.: VC13313377

Molecular Formula: C12H10O4

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-propionyl-2H-chromen-2-one - 82843-16-1

Specification

CAS No. 82843-16-1
Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
IUPAC Name 4-hydroxy-3-propanoylchromen-2-one
Standard InChI InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3
Standard InChI Key WUNZBRZFQNWGDW-UHFFFAOYSA-N
SMILES CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Canonical SMILES CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The IUPAC name of this compound is 4-hydroxy-3-propanoylchromen-2-one, reflecting its functional groups and substitution pattern. Its structure consists of a coumarin core (benzopyran-2-one) with:

  • A hydroxyl group (-OH) at position 4

  • A propanoyl group (-COCH2_2CH3_3) at position 3 .

The SMILES notation CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O\text{CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O} and InChIKey WUNZBRZFQNWGDW-UHFFFAOYSA-N\text{WUNZBRZFQNWGDW-UHFFFAOYSA-N} provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight218.21 g/mol
Density1.382 ± 0.06 g/cm³
Melting Point123°C
Boiling Point426.5 ± 45.0°C (predicted)
pKa4.50 ± 1.00 (predicted)

Synthesis and Reaction Pathways

Classical Coumarin Synthesis

The compound is typically synthesized via Pechmann condensation, a widely used method for coumarin derivatives. This involves the reaction of resorcinol derivatives with β-ketoesters under acidic conditions . For example:

  • Resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 4-hydroxycoumarin.

  • Subsequent acylation at position 3 with propionyl chloride yields 4-hydroxy-3-propionyl-2H-chromen-2-one .

Alternative routes include:

  • Fries rearrangement of acylated phenolic precursors .

  • Microwave-assisted synthesis to improve reaction efficiency and yield .

Table 2: Synthetic Methods and Yields

MethodReagentsYield (%)Reference
Pechmann condensationResorcinol, ethyl acetoacetate79
Acylation4-Hydroxycoumarin, propionyl chloride65–75
Microwave synthesisResorcinol, propionic anhydride85

Pharmacological and Biological Activities

Carbonic Anhydrase Inhibition

4-Hydroxy-3-propionyl-2H-chromen-2-one exhibits nanomolar affinity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII), making it a candidate for anticancer therapies. Computational docking studies reveal its binding involves:

  • Hydrogen bonding with Thr200 and Gln92 residues.

  • Hydrophobic interactions with Val121 and Phe131 .

Table 3: Biological Activity Profile

ActivityIC50_{50}/EC50_{50}TargetReference
hCA IX Inhibition12 nMCarbonic anhydrase
HIV-1 RT Inhibition0.8 μMReverse transcriptase
Antioxidant ActivityEC50_{50} = 45 μMDPPH radical

Material Science Applications

Corrosion Inhibition

Studies demonstrate its efficacy as a mild steel corrosion inhibitor in acidic environments. The molecule adsorbs onto metal surfaces via:

  • Electron donation from the carbonyl and hydroxyl groups.

  • Formation of a protective film that reduces corrosion rates by 78–92% at 500 ppm .

Fluorescent Probes

Functionalization at position 3 with fluorophores enables its use in bioimaging. Derivatives exhibit Stokes shifts >100 nm, suitable for tracking cellular processes .

Comparative Analysis with Structural Analogs

Modifying the acyl group at position 3 significantly alters bioactivity:

Table 4: Structure-Activity Relationships

CompoundR-GrouphCA IX IC50_{50}Solubility (mg/mL)
4-Hydroxy-3-acetylcoumarinAcetyl (C2_2)18 nM0.32
4-Hydroxy-3-propionylcoumarinPropionyl (C3_3)12 nM0.28
4-Hydroxy-3-butanoylcoumarinButanoyl (C4_4)25 nM0.19

Data indicate that propionyl derivatives optimize enzyme inhibition while maintaining moderate solubility .

Future Directions

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies or nanoformulations.

  • Targeted Drug Delivery: Conjugating with monoclonal antibodies for site-specific action in cancer therapy.

  • Green Synthesis: Developing catalytic methods using ionic liquids or biocatalysts to reduce waste .

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